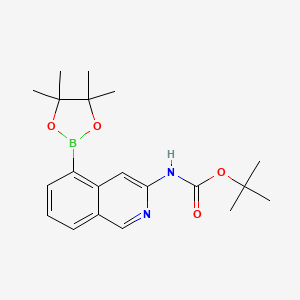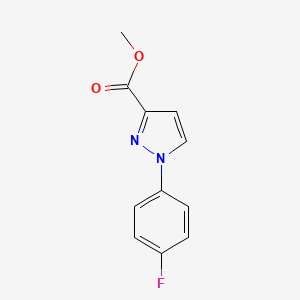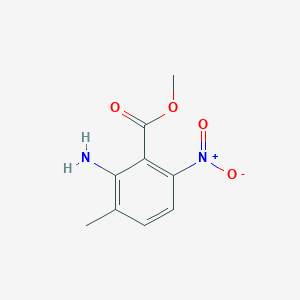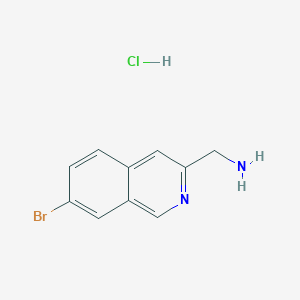
1-(2-Bromo-3,6-difluorobenzyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-3,6-difluorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group substituted with bromine and fluorine atoms at specific positions, making it a unique and potentially valuable molecule in various fields of research and industry.
Méthodes De Préparation
The synthesis of 1-(2-Bromo-3,6-difluorobenzyl)azetidine can be achieved through several methods. One common approach involves the alkylation of azetidine with 2-bromo-3,6-difluorobenzyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the azetidine, allowing it to react with the benzyl bromide.
Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis or microwave-assisted synthesis, to enhance yield and reduce reaction times. These methods can be optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
1-(2-Bromo-3,6-difluorobenzyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, nucleophilic substitution with an amine can yield a corresponding benzylamine derivative.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The azetidine ring can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high selectivity and yield.
Applications De Recherche Scientifique
1-(2-Bromo-3,6-difluorobenzyl)azetidine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-3,6-difluorobenzyl)azetidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
1-(2-Bromo-3,6-difluorobenzyl)azetidine can be compared with other similar compounds, such as:
1-(2-Bromo-4,5-difluorobenzyl)azetidine: Similar structure but with different fluorine substitution pattern, which can affect its reactivity and biological activity.
1-(2-Chloro-3,6-difluorobenzyl)azetidine:
1-(2-Bromo-3,6-difluorobenzyl)pyrrolidine: A five-membered ring analog that may exhibit different chemical and biological properties due to the ring size difference.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the azetidine ring, which can confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H10BrF2N |
|---|---|
Poids moléculaire |
262.09 g/mol |
Nom IUPAC |
1-[(2-bromo-3,6-difluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H10BrF2N/c11-10-7(6-14-4-1-5-14)8(12)2-3-9(10)13/h2-3H,1,4-6H2 |
Clé InChI |
OAXZEKOZZZWRNI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CC2=C(C=CC(=C2Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




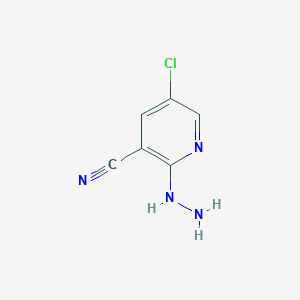
![3-Methyl-8-nitro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666133.png)

![6-Methoxyisothiazolo[5,4-b]pyridin-3-ol](/img/structure/B13666142.png)
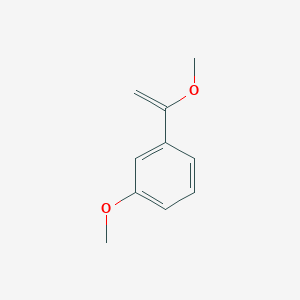
![3-Iodoimidazo[1,2-a]pyridin-8-ol](/img/structure/B13666152.png)
